

# Technical Support Center: Deconvolution of Overlapping Peaks in $^{65}\text{Cu}$ Spectra

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## Compound of Interest

Compound Name: Copper-65

Cat. No.: B577637

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deconvolution of overlapping peaks in  $^{65}\text{Cu}$  spectra, particularly in the context of Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

## Frequently Asked Questions (FAQs)

Q1: What are the common causes of overlapping peaks in  $^{65}\text{Cu}$  spectra?

A1: Overlapping peaks in  $^{65}\text{Cu}$  spectra primarily arise from spectral interferences, which can be categorized as:

- **Isobaric Interferences:** These occur when isotopes of other elements have the same nominal mass-to-charge ratio ( $m/z$ ) as  $^{65}\text{Cu}$ . A common example is  $^{65}\text{Zn}^+$ , although its natural abundance is low.
- **Polyatomic (or Molecular) Interferences:** These are formed in the plasma from the sample matrix, solvents, or the plasma gas itself. For  $^{65}\text{Cu}$ , common polyatomic interferences include:
  - $^{40}\text{Ar}^{25}\text{Mg}^+$
  - $^{49}\text{Ti}^{16}\text{O}^+ [1]$
  - $^{23}\text{Na}^{40}\text{Ar}^+$

- $^{48}\text{Ca}^{16}\text{O}^{1}\text{H}^{+}$
- $^{32}\text{S}^{16}\text{O}_2^{1}\text{H}^{+}$

Q2: What are the primary strategies to resolve overlapping peaks in  $^{65}\text{Cu}$  analysis?

A2: Several strategies can be employed, ranging from sample preparation to advanced instrumentation. The main approaches include:

- Mathematical Correction: Using equations to subtract the contribution of the interfering species.[2]
- Instrumental Techniques:
  - Collision/Reaction Cells (CRC)[3][4]
  - Triple Quadrupole ICP-MS (TQ-ICP-MS)[5][6]
  - High-Resolution ICP-MS (HR-ICP-MS)
- Chromatographic Separation: Physically removing the interfering elements from the sample before analysis.[7][8]

Q3: When is mathematical correction a suitable approach?

A3: Mathematical correction is a viable method when the interference is well-characterized and the signal from the interfering species can be accurately measured at another isotope that is free of interference.[2] However, this method can increase measurement uncertainty, especially at low analyte concentrations.[6]

Q4: How do collision/reaction cells (CRCs) work to remove interferences?

A4: CRCs are placed before the mass analyzer and are filled with a gas.

- Collision Mode (with inert gas like He): Polyatomic interferences, being larger than the analyte ion ( $^{65}\text{Cu}^{+}$ ), will have more collisions with the gas and lose more kinetic energy. An energy barrier then allows the higher-energy  $^{65}\text{Cu}^{+}$  ions to pass through to the analyzer while blocking the lower-energy interfering ions.[9][10]

- Reaction Mode (with reactive gas like O<sub>2</sub>, NH<sub>3</sub>, or H<sub>2</sub>): The reactive gas selectively reacts with either the analyte or the interfering ions, changing their mass-to-charge ratio. This mass shift resolves the original overlap. For example, O<sub>2</sub> can be used as a reactive gas.[6][11]

Q5: What is the advantage of using a Triple Quadrupole ICP-MS (TQ-ICP-MS)?

A5: A TQ-ICP-MS adds a quadrupole before the collision/reaction cell. This first quadrupole (Q1) acts as a mass filter, allowing only ions of a specific m/z (e.g., 65) to enter the cell. This prevents the formation of new interferences within the cell that can occur in single quadrupole systems when other matrix ions react with the cell gas.[5][6] This level of control over the ion-molecule chemistry leads to more effective and reliable interference removal.

## Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
Poor calibration curve linearity.	Contaminated blank or standards. Working outside the linear range of the element. Improperly set background points.	Ensure the blank is clean and does not contain copper. Verify that the concentrations of your standards are within the instrument's linear range for <sup>65</sup> Cu. Review the spectra to ensure peaks are correctly centered and background correction points are appropriately placed. <a href="#">[12]</a>
Inconsistent or drifting signal.	Issues with the sample introduction system (e.g., worn pump tubing, nebulizer blockage). <a href="#">[13]</a> <a href="#">[14]</a> Dirty or damaged sampler and skimmer cones. <a href="#">[15]</a> Inadequate rinse times between samples leading to carryover. <a href="#">[13]</a>	Inspect and replace peristaltic pump tubing if it shows signs of wear. Clean the nebulizer by flushing or back-flushing with a suitable cleaning solution (do not sonicate). <a href="#">[12]</a> Clean the cones according to the manufacturer's guidelines. <a href="#">[15]</a> <a href="#">[16]</a> Ensure adequate rinse times with a rinse solution that matches the sample matrix. <a href="#">[13]</a>
High background at m/z 65.	Polyatomic interferences from the sample matrix (e.g., high concentrations of Na, Mg, or Ti). Contamination in the sample introduction system or reagents.	Use a collision/reaction cell to remove polyatomic interferences. <a href="#">[3]</a> If interferences are severe and known, consider using TQ-ICP-MS. <a href="#">[5]</a> For complex matrices, chromatographic separation of copper prior to analysis may be necessary. <a href="#">[7]</a> <a href="#">[8]</a> Check all reagents and parts of the sample introduction system for

potential copper contamination.

Mathematical correction yields inaccurate results.

The interfering species has an uncorrected isobaric overlap on its measured isotope. The ratio of the interfering species at the analyte mass to its alternate mass is not accurately known or is unstable. The analyte concentration is too low for accurate correction.

Use an alternative, interference-free isotope of the interfering element for correction. Re-evaluate the interference correction factor. Consider using a different interference removal technique, such as a collision/reaction cell or chromatographic separation, especially for trace-level analysis.[\[2\]](#)[\[17\]](#)

Suspected isobaric interference from  $^{65}\text{Zn}$ .

The sample has an unusually high concentration of Zinc.

While  $^{65}\text{Zn}$  has a very low natural abundance, if high zinc is a concern, chromatographic separation of copper from zinc is the most effective solution.  
[\[8\]](#)

## Experimental Protocols

### Protocol 1: Chromatographic Separation of Copper from Geological/Biological Matrices

This protocol is adapted from methods for purifying copper from complex sample matrices prior to isotopic analysis.[\[7\]](#)[\[8\]](#)[\[18\]](#)

Objective: To isolate Cu from interfering matrix elements such as Ti, V, Fe, and Zn.

Methodology:

- **Sample Digestion:** Digest the solid sample using a mixture of strong acids (e.g.,  $\text{HNO}_3$  and HF) in a closed vessel, followed by evaporation to dryness and redissolution in a dilute acid like 0.01 M HCl.

- Column Preparation:
  - Stage 1 (Anion Exchange): Use an anion exchange resin (e.g., AG1-X8). Pre-condition the column with 0.01 M HCl containing a reducing agent like ascorbic acid to convert Cu(II) to Cu(I), which is retained on the resin.
  - Stage 2 (Cation Exchange): Use a cation exchange resin (e.g., AG50W-X12).
- Copper Separation:
  - Stage 1 Elution:
    1. Load the redissolved sample onto the pre-conditioned anion exchange column.
    2. Elute the bulk matrix elements with 0.01 M HCl containing ascorbic acid.
    3. Elute the purified copper with a stronger acid that also acts as an oxidizing agent, such as 7 M HNO<sub>3</sub>, to convert Cu(I) back to Cu(II) and release it from the resin.
  - Stage 2 Polishing (if necessary):
    1. Evaporate the collected Cu fraction from Stage 1 and redissolve in a weak acid.
    2. Load this solution onto the cation exchange column.
    3. Elute any remaining interfering cations with dilute HCl.
    4. Elute the final, highly purified Cu fraction with a stronger concentration of HCl.
- Analysis: The purified Cu fraction is then ready for analysis by MC-ICP-MS.

## Protocol 2: Interference Removal using a Collision/Reaction Cell (CRC)

Objective: To minimize polyatomic interferences on <sup>65</sup>Cu during ICP-MS analysis.

Methodology:

- Instrument Tuning: Tune the ICP-MS according to the manufacturer's specifications to ensure optimal sensitivity and stability.
- Cell Gas Selection:
  - Collision Mode: Use high-purity helium (He) as the cell gas.[9]
  - Reaction Mode: Use a reactive gas such as oxygen (O<sub>2</sub>) or a mixture of hydrogen (H<sub>2</sub>) in helium.[3]
- Method Development:
  1. Introduce a tuning solution containing copper and known interfering elements (e.g., Ti, Mg).
  2. If using Collision Mode, optimize the He flow rate and the kinetic energy discrimination (KED) voltage. Increase the KED voltage until the signal from the polyatomic interference is minimized while maintaining a strong signal for <sup>65</sup>Cu.
  3. If using Reaction Mode, optimize the flow rate of the reactive gas. Monitor the <sup>65</sup>Cu signal and the signal at the mass of the expected interference. The optimal flow rate will be the one that provides the maximum reduction of the interference with minimal loss of the <sup>65</sup>Cu signal.
- Sample Analysis: Analyze samples using the optimized CRC method. It is crucial to analyze quality control standards frequently to monitor for any drift in instrument performance.

## Quantitative Data Summary

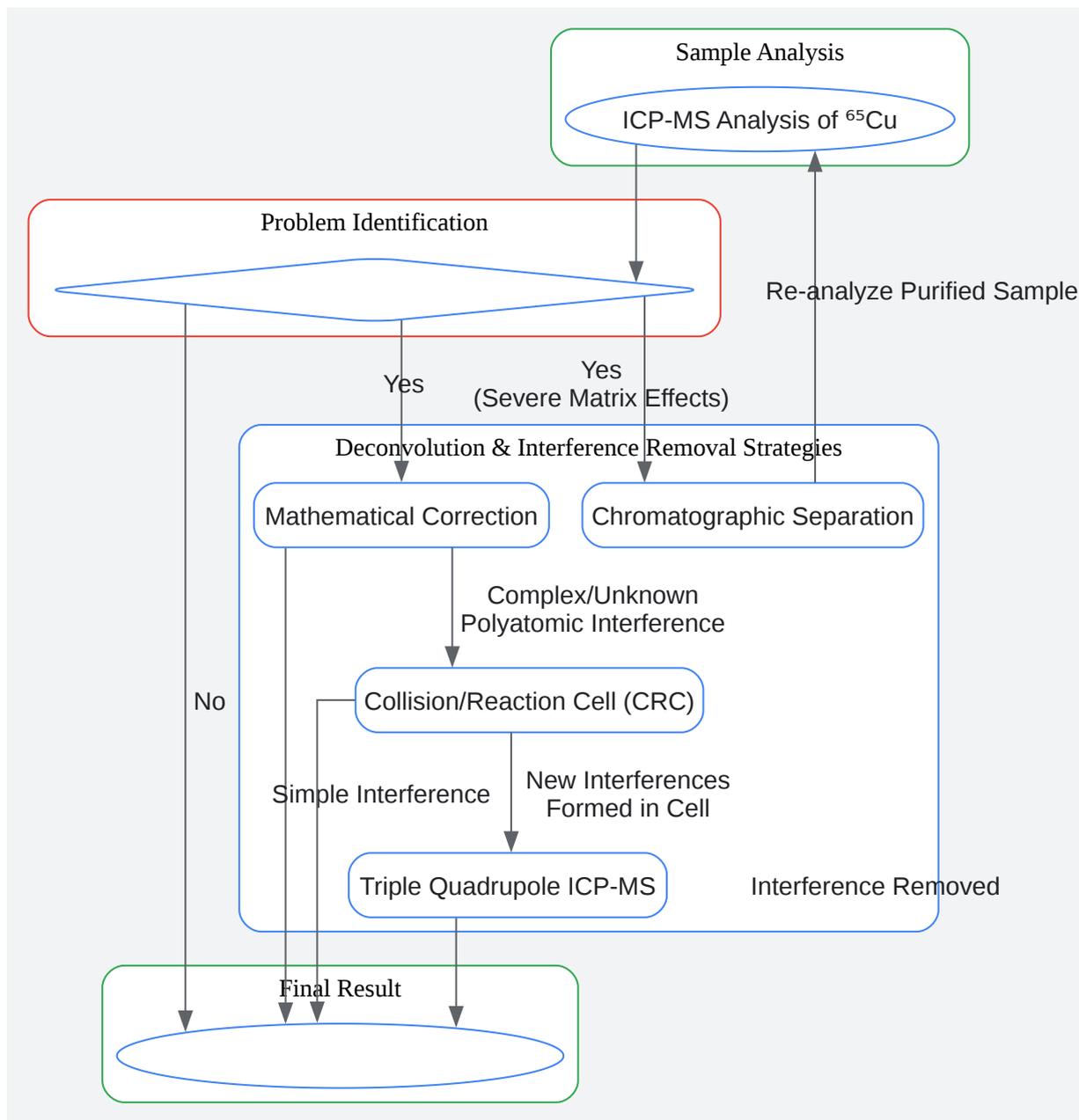
The effectiveness of different interference removal techniques can be compared based on their ability to reduce interferences while maintaining analyte sensitivity.

Technique	Primary Application	Advantages	Limitations	Typical <sup>65</sup> Cu Interference Removal Efficiency
Mathematical Correction[2]	Correction of known, simple isobaric and polyatomic interferences.	No additional hardware required. Fast.	Can increase measurement uncertainty.[6] Not suitable for unknown or complex matrices. Ineffective for very low analyte concentrations.	Variable; highly dependent on the accuracy of the correction equation and stability of the interference.
Collision Cell (KED)[9]	Removal of polyatomic interferences.	Robust and applicable to a wide range of matrices. A single set of conditions can be used for multiple analytes.	Ineffective for isobaric interferences. May reduce analyte sensitivity.	High; can reduce common polyatomic interferences by several orders of magnitude.
Reaction Cell[4]	Removal of specific polyatomic and some isobaric interferences.	Highly effective for targeted interferences. Can resolve some isobaric overlaps.	Can form new, unexpected interferences.[9] Method development can be complex and matrix-dependent.	Very high for targeted interferences; can achieve interference-free analysis in many cases.
Triple Quadrupole (TQ-ICP-MS)[5][6]	Removal of complex and severe interferences, including on-	Unambiguous interference removal by preventing new interference	Higher instrument cost and complexity.	Highest; provides the most reliable interference removal, especially in

	mass interferences.	formation in the cell. High confidence in data.		complex and unknown matrices.
Chromatographic Separation[7][8]	Samples with very high matrix content or severe, complex interferences.	Complete removal of interfering elements. Can pre-concentrate the analyte.	Time-consuming, labor-intensive, and increases the risk of contamination.	Near 100% removal of matrix-based interfering elements.

## Visualizations

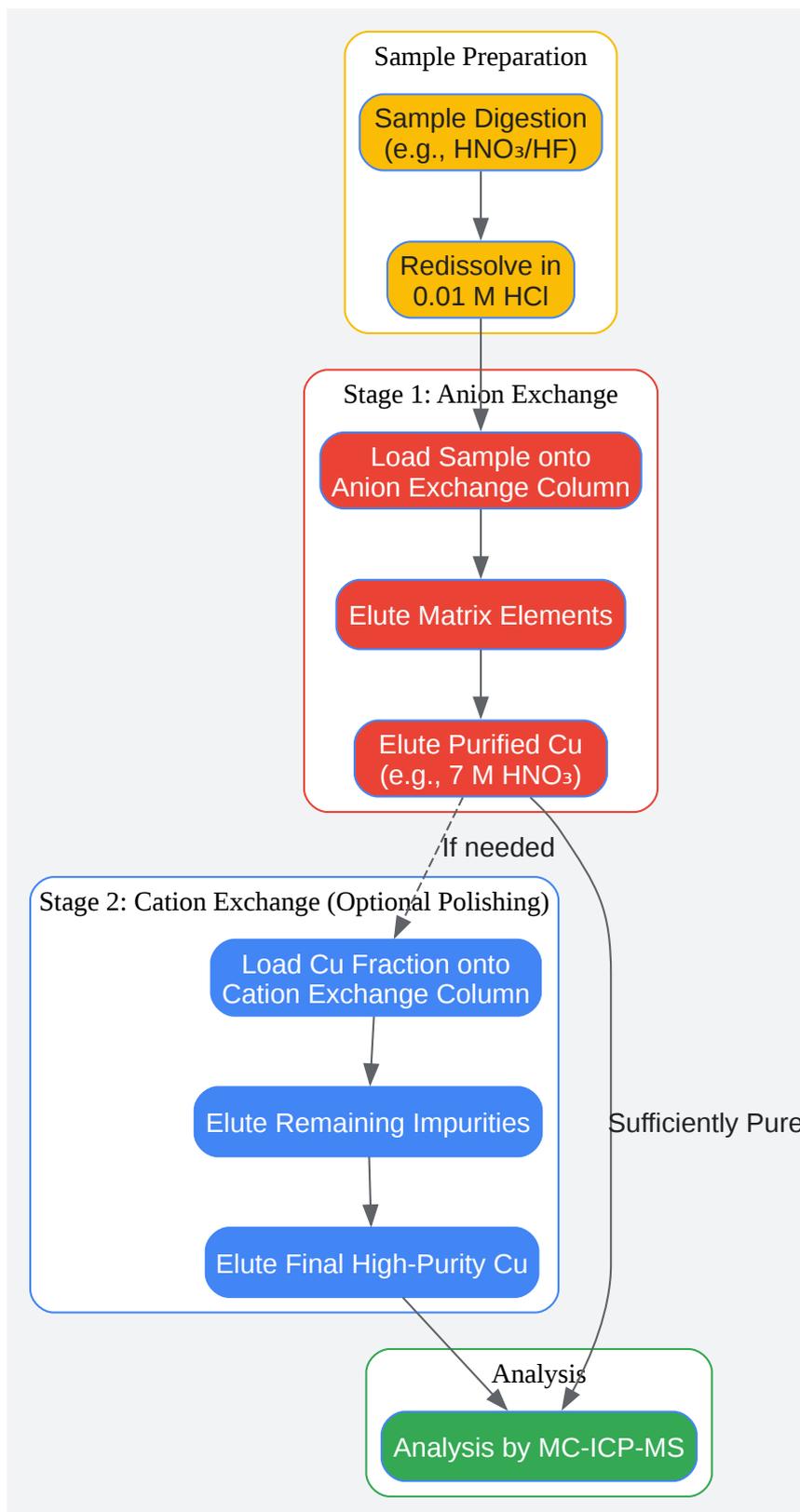
### Workflow for Resolving Overlapping Peaks in <sup>65</sup>Cu Analysis



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Caption: A logical workflow for selecting a strategy to resolve overlapping peaks in  $^{65}\text{Cu}$  analysis.

## Experimental Workflow for Chromatographic Separation of Copper



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Caption: Step-by-step workflow for the chromatographic purification of copper from complex matrices.

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